17-Hydroxyheptadecanoic acid

Descripción general

Descripción

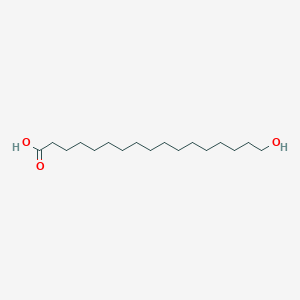

El Ácido 17-hidroxiheptadecanoico es un compuesto orgánico con la fórmula molecular C17H34O3. Es un ácido graso hidroxilado, específicamente un derivado hidroxilado del ácido heptadecanoico. Este compuesto se caracteriza por la presencia de un grupo hidroxilo (-OH) unido al carbono 17 de la cadena del ácido heptadecanoico. Es un sólido de color blanco a amarillo pálido que es soluble en solventes orgánicos como etanol, dimetilsulfóxido y diclorometano, pero insoluble en agua .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ácido 17-hidroxiheptadecanoico se puede sintetizar a través de una reacción de hidroxilación catalizada por ácido. Un método común involucra el uso de ácido sulfúrico como catalizador para hidroxilicar el heptadecano. La reacción generalmente se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la adición selectiva del grupo hidroxilo en la posición deseada .

Métodos de producción industrial: En un entorno industrial, la producción de Ácido 17-hidroxiheptadecanoico puede involucrar procesos de hidroxilación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso sobre los parámetros de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores avanzados y condiciones de reacción optimizadas mejora aún más la eficiencia del proceso de producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido 17-hidroxiheptadecanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El compuesto se puede reducir para formar el alcohol correspondiente.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Sustitución: Los nucleófilos como los haluros (por ejemplo, cloruro, bromuro) se pueden utilizar para reacciones de sustitución.

Principales productos:

Oxidación: Formación de ácido 17-cetoheptadecanoico o ácido 17-carboxiheptadecanoico.

Reducción: Formación de 17-hidroxiheptadecanol.

Sustitución: Formación de ácidos 17-halogenados heptadecanoicos

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del Ácido 17-hidroxiheptadecanoico implica su interacción con objetivos moleculares y vías específicas:

Objetivos moleculares: El compuesto interactúa con enzimas involucradas en el metabolismo de los ácidos grasos, como la sintasa de ácidos grasos y la carboxilasa de acetil-CoA.

Vías: Influye en las vías de señalización relacionadas con el metabolismo de los lípidos, la inflamación y la proliferación celular.

Compuestos similares:

Ácido heptadecanoico: Un ácido graso no hidroxilado con una longitud de cadena similar pero que carece del grupo hidroxilo.

Ácido 17-cetoheptadecanoico: Un derivado oxidado con un grupo cetona en la posición 17.

Ácido 17-carboxiheptadecanoico: Un derivado oxidado con un grupo carboxilo en la posición 17.

Singularidad: El Ácido 17-hidroxiheptadecanoico es único debido a la presencia del grupo hidroxilo, que imparte propiedades químicas y biológicas distintas. Este grupo funcional mejora su solubilidad en solventes orgánicos y su reactividad en varias reacciones químicas. Además, el grupo hidroxilo juega un papel fundamental en su actividad biológica, influyendo en sus interacciones con enzimas y vías de señalización .

Comparación Con Compuestos Similares

Heptadecanoic Acid: A non-hydroxylated fatty acid with similar chain length but lacking the hydroxyl group.

17-Keto Heptadecanoic Acid: An oxidized derivative with a ketone group at the 17th position.

17-Carboxy Heptadecanoic Acid: An oxidized derivative with a carboxyl group at the 17th position.

Uniqueness: 17-Hydroxy Heptadecanoic Acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the hydroxyl group plays a critical role in its biological activity, influencing its interactions with enzymes and signaling pathways .

Propiedades

IUPAC Name |

17-hydroxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h18H,1-16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRQMZPLCYCFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCO)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401791 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-34-8 | |

| Record name | 17-hydroxyheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethylpyrano[3,4-d][1,2]oxazol-4-one](/img/structure/B84015.png)